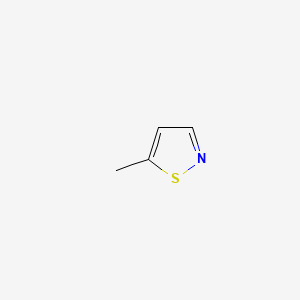

5-Methylisothiazole

Description

Significance of 5-Methylisothiazole in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry is multifaceted. As a member of the isothiazole (B42339) family, its chemical behavior provides a valuable model for studying the properties of the isothiazole ring system. researchgate.net The isothiazole ring is known for the relative inertness of the 3-position, its susceptibility to electrophilic attack at the 4-position, and its vulnerability to nucleophilic attack at the 5-position. researchgate.net This distinct reactivity makes this compound and its analogs important substrates for investigating reaction mechanisms in heterocyclic systems.

Furthermore, this compound serves as a crucial building block in synthetic organic chemistry. ontosight.ai Its unique structural features and reactivity are leveraged in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.aithieme-connect.com The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties. ontosight.ai In the field of coordination chemistry, this compound is utilized as a ligand in the formation of metal complexes with various transition metals like Palladium (II) and Rhodium (III). thieme-connect.com Theoretical studies, particularly those investigating its photochemical isomerization, contribute to a fundamental understanding of reaction pathways in heterocyclic compounds. researchgate.netpsu.edu

| Property | Value |

| Molecular Formula | C₄H₅NS |

| Molecular Weight | 99.15 g/mol |

| Boiling Point | 141-142 °C |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and acetone. ontosight.ai |

| Data sourced from multiple references. ontosight.aichemimpex.comthegoodscentscompany.comchemicalbook.comchemicalbook.comsigmaaldrich.com |

Historical Context of Isothiazole and Thiazole (B1198619) Derivatives in Academic Inquiry

The academic inquiry into thiazole and isothiazole derivatives has followed distinct historical paths. Research into thiazoles , which feature a 1,3-arrangement of the sulfur and nitrogen atoms, has a longer history. ijper.org The groundwork for thiazole chemistry was laid in the late 19th century by chemists like Hantzsch and Hofmann. ijper.org The Hantzsch thiazole synthesis, first described in 1889, remains a fundamental method for preparing thiazole derivatives. jpionline.orgnih.gov The thiazole ring is a vital framework found in numerous naturally occurring and synthetic pharmacologically active compounds, including vitamin B1 and penicillin. ijper.orgresearchgate.net

In contrast, isothiazoles , with a 1,2-arrangement of heteroatoms, are a relatively newer class of heterocyclic compounds. researchgate.net The parent compound, isothiazole, was first successfully synthesized in 1956. researchgate.netresearchgate.net Interestingly, a fused-ring derivative, the widely known artificial sweetener saccharin (B28170) (a benzo[d]isothiazole derivative), was discovered much earlier in 1879. arkat-usa.org The period between the 1960s and 1990s witnessed a surge in research on isothiazole chemistry. researchgate.net This intensified interest was largely driven by the discovery of the extraordinarily broad range of useful properties exhibited by various compounds within this class. researchgate.net

Overview of Research Trajectories for this compound

Current research involving this compound and its derivatives is diverse, spanning several key areas of chemical science.

Synthetic Methodologies: A primary research trajectory focuses on the development of novel and efficient synthetic routes to this compound and its derivatives. thieme-connect.commedwinpublishers.com Researchers continue to explore various strategies, such as intramolecular cyclization and (3+2) or (4+1) heterocyclization, to construct the isothiazole ring. thieme-connect.com For example, one approach involves the reaction of 2-amino-2-methylpropanal (B8471781) with sulfur, followed by cyclization. ontosight.ai

Biological and Medicinal Chemistry: A significant amount of research is dedicated to synthesizing and evaluating this compound derivatives for potential biological applications. ontosight.airesearchgate.net Studies have investigated these compounds for antimicrobial, antifungal, and antiproliferative activities. ontosight.aimdpi.com The isothiazole nucleus is considered a valuable scaffold in the design of new therapeutic agents. researchgate.netmedwinpublishers.com

Coordination Chemistry and Catalysis: The ability of this compound to act as a ligand for transition metals is an active area of investigation. thieme-connect.com It can coordinate with metals like rhodium and iridium, typically through its nitrogen atom. thieme-connect.com The resulting metal complexes are studied for their potential applications, including as catalysts in chemical reactions. thieme-connect.com

Photochemical Research: The photochemical behavior of this compound is the subject of advanced theoretical and computational studies. researchgate.netpsu.edu Research has explored the mechanisms of its photochemical isomerization, providing deep insights into the excited-state dynamics of five-membered heterocyclic systems. researchgate.netpsu.edu These model studies help elucidate the fundamental principles governing such molecular transformations. psu.edu

| Research Area | Focus | Key Findings |

| Synthesis | Development of efficient synthetic pathways. | Methods include cyclization of precursors and (3+2) or (4+1) heterocyclization to form the isothiazole ring. ontosight.aithieme-connect.com |

| Biological Activity | Exploration of derivatives for pharmaceutical applications. | Derivatives show potential antimicrobial, antifungal, and antiproliferative properties. ontosight.aimdpi.com |

| Coordination Chemistry | Use as a ligand to form metal complexes. | Forms complexes with various transition metals, which have potential catalytic applications. thieme-connect.com |

| Photochemistry | Theoretical study of isomerization mechanisms. | Computational models explain the pathways of photochemical transformations. researchgate.netpsu.edu |

Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS/c1-4-2-3-5-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBKWEDRPDGXPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90219361 | |

| Record name | Isothiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-97-0 | |

| Record name | Isothiazole, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiazole, 5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90219361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methylisothiazole and Its Derivatives

Direct Synthesis Approaches to 5-Methylisothiazole

The fundamental structure of this compound is typically constructed through reactions that form the heterocyclic ring system. These direct synthesis approaches are crucial for producing the core isothiazole (B42339) moiety.

A primary method for the synthesis of the isothiazole ring involves the cyclization of β-iminothioamides. This process can be achieved by treating a corresponding β-iminothioamide with an oxidizing agent. For instance, the ring-closure of β-iminothiobutyramide can be effected using oxidizing agents such as hydrogen peroxide, chloramine (B81541), or a persalt like potassium persulfate to yield 5-amino-3-methylisothiazole. google.com This oxidative cyclization forms the requisite S-N bond, completing the five-membered heterocyclic ring.

Another strategy involves a (4+1) annulation of β-keto dithioesters or β-keto thioamides with ammonium (B1175870) acetate (B1210297) under metal-free conditions. This approach proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C–N and S–N bonds in one pot. thieme-connect.com

Synthesis of this compound-Containing Scaffolds via Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. These reactions are instrumental in creating derivatives that incorporate the 5-methylthiazole (B1295346) scaffold.

A notable example of MCRs is the synthesis of Betti bases, which are a class of aminoalkylnaphthols. An efficient, one-pot, three-component synthesis has been developed for producing 5-methylthiazole-induced Betti bases. tandfonline.comresearchgate.net This reaction involves the condensation of naphthalen-2-ol, 5-methylthiazol-2-amine, and a variety of aryl aldehydes. tandfonline.com The process is advantageous due to its operational simplicity and the ability to generate structurally diverse products with high yields, typically ranging from 86–95%. tandfonline.comresearchgate.net

The plausible mechanism for this reaction begins with the activation of the aldehyde's carbonyl group by a catalyst. This promotes a nucleophilic attack by the amine (5-methylthiazol-2-amine), which is followed by protonation and dehydration to form an iminium salt intermediate. Subsequently, a nucleophilic attack from the α-carbon of β-naphthol onto the iminium ion creates a new carbon-carbon bond, yielding the final Betti base product. tandfonline.com

The success of the one-pot synthesis of 5-methylthiazole-induced Betti bases often relies on the use of an effective catalyst. Silica (B1680970) sulfuric acid (SSA, silica-OSO₃H) has been identified as a highly active, non-toxic, inexpensive, and reusable heterogeneous acid catalyst for this transformation. tandfonline.comresearchgate.net The sulfonic acid groups on the silica surface are key to activating the carbonyl group of the aldehyde, thereby facilitating the condensation reaction. tandfonline.com The heterogeneous nature of SSA simplifies the workup and purification procedures, as the catalyst can be easily recovered and reused. tandfonline.com

To enhance reaction rates and improve yields, microwave-assisted protocols have been successfully applied to the synthesis of 5-methylthiazole-induced Betti bases. tandfonline.comtandfonline.com Microwave irradiation provides uniform and rapid heating, which significantly accelerates the reaction compared to conventional heating methods. tandfonline.com

In a typical microwave-assisted procedure, an equimolar mixture of naphthalen-2-ol, 5-methylthiazol-2-amine, and a substituted aromatic aldehyde are dissolved in a minimal amount of a high-boiling solvent like glycerol (B35011), along with the SSA catalyst. The mixture is then irradiated in a microwave oven. tandfonline.com Optimization studies have shown that excellent yields can be achieved in a very short time frame. For example, using 0.02 g of SSA in glycerol at a microwave power of 240 W, the reaction can reach a 94% yield in just 10 minutes. tandfonline.comresearchgate.net This represents a significant improvement over conventional methods that often require longer refluxing periods. tandfonline.comtandfonline.com

| Entry | Solvent | Catalyst Amount (g) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Glycerol | - | 10 | Low |

| 2 | Glycerol | 0.005 | 10 | Increased |

| 3 | Water | 0.02 | 10 | Moderate |

| 4 | Ethanol (B145695) | 0.02 | 10 | Good |

| 5 | Glycerol | 0.02 | 10 | 94 |

| 6 | Toluene | 0.02 | 10 | Moderate |

Ultrasound irradiation is another green chemistry technique used to promote the synthesis of 5-methylthiazole derivatives. tandfonline.com Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation, growth, and collapse of bubbles in the liquid medium create localized hot spots with high temperature and pressure, which accelerates the chemical transformation. tandfonline.comnih.gov

For the synthesis of 5-methylthiazole-induced Betti bases, an ultrasonic-promoted approach provides an efficient alternative to both conventional heating and microwave irradiation. tandfonline.com A comparative study demonstrated that this method offers several advantages, including mild reaction conditions, short reaction times, and simple workup procedures. tandfonline.com The optimization of parameters such as solvent, temperature, and catalyst loading is crucial for achieving high yields. tandfonline.comresearchgate.net Like microwave-assisted methods, ultrasound promotion aligns with the principles of green chemistry by reducing energy consumption and reaction times. tandfonline.comnih.gov

| Method | Conditions | Time | Yield (%) |

|---|---|---|---|

| Conventional | Reflux in suitable solvent | Longer period | Good |

| Microwave | Glycerol, SSA, 240 W | 10 min | 94 |

| Ultrasound | Optimized solvent/temp | Short period | High (86-95) |

One-Pot Three-Component Synthesis of 5-Methylthiazole-Induced Betti Bases

Derivatization Strategies of this compound Core

The this compound scaffold serves as a versatile platform for chemical modification, enabling the synthesis of a diverse array of derivatives with varied physicochemical properties and potential applications. These derivatization strategies often focus on introducing new functional groups or building complex molecular architectures to explore structure-activity relationships.

Formation of 5-Methylthiazole-Thiazolidinone Conjugates

A notable derivatization strategy involves the molecular hybridization of 5-methylthiazole with a thiazolidinone moiety. This approach combines two biologically active pharmacophores into a single molecular entity, potentially enhancing the activity profile. nih.gov The synthesis of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives has been reported as a key example of this strategy. nih.gov This molecular design often aims to introduce different arylidene substituents at the 5-position of the thiazolidinone ring to modulate properties such as hydrophobicity and steric hindrance. nih.gov

The anti-inflammatory activity of these conjugates has been evaluated, with some compounds demonstrating better activity than standard reference drugs like indomethacin. nih.gov Structure-activity relationship studies have revealed that the nature and position of substituents on the benzene (B151609) ring significantly influence the biological activity of these conjugates. nih.gov

Table 1: Synthesis of 5-Methylthiazole-Thiazolidinone Conjugates This table is interactive and can be sorted by clicking on the column headers.

| Starting Material | Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|

| 2-Amino-5-methylthiazole (B129938) | Substituted benzaldehydes, Thioglycolic acid | 5-Benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives | Molecular hybridization approach to combine two pharmacophores. Substituents on the arylidene moiety influence anti-inflammatory activity. | nih.gov |

Synthesis of 2-Amino-5-Methylthiazole Derivatives with Heterocyclic Moieties (e.g., 1,3,4-Oxadiazole-2-thiol)

The synthesis of 2-amino-5-methylthiazole derivatives incorporating other heterocyclic systems, such as 1,3,4-oxadiazole-2-thiol (B52307), represents another significant derivatization pathway. A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives have been designed and synthesized. nih.govresearchgate.net

The synthetic route commences with the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea (B124793) to form an ester intermediate. nih.gov This is followed by condensation with hydrazine (B178648) hydrate (B1144303) to yield 2-(2-amino-5-methylthiazol-4-yl) acetohydrazide. nih.gov Subsequent reaction with carbon disulfide in a basic alcoholic solution leads to the formation of the 1,3,4-oxadiazole-2-thiol ring. nih.gov Finally, condensation with various substituted aldehydes produces the target Schiff bases. nih.govresearchgate.net The structures of these synthesized compounds are typically confirmed using elemental analyses, FT-IR, 1H NMR, and mass spectrometry. nih.govresearchgate.net

Table 2: Synthesis of 2-Amino-5-Methylthiazole-1,3,4-Oxadiazole-2-thiol Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Ethyl 4-bromo-3-oxopentanoate | Thiourea, Ethanol | Ethyl 2-amino-5-methylthiazole-4-acetate | nih.gov |

| 2 | Ethyl 2-amino-5-methylthiazole-4-acetate | Hydrazine hydrate | 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide | nih.gov |

| 3 | 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide | Carbon disulfide, Potassium hydroxide, Ethanol | 5-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | nih.gov |

| 4 | 5-((2-Amino-5-methylthiazol-4-yl)methyl)-1,3,4-oxadiazole-2-thiol | Substituted aldehydes, Ethanol | 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives (Schiff bases) | nih.govresearchgate.net |

Preparation of N'-Substituted 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide Derivatives

The synthesis of N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide has been explored for potential antiproliferative activity. mdpi.comnih.gov The synthetic strategy involves the modification at the 4-position of the isothiazole ring. mdpi.com

A common method for synthesizing these hydrazide derivatives proceeds through an intermediate azide (B81097) product. mdpi.com The N'-substituted derivatives are then obtained via a nucleophilic addition reaction of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide with various carbonyl compounds. mdpi.com These reactions are typically carried out in ethanol at reflux temperature, yielding the desired products in moderate to high yields (50-86%). mdpi.com The structures of the resulting compounds are rigorously characterized by techniques such as mass spectrometry, elemental analysis, 1H-NMR, 13C-NMR, and IR spectroscopy. mdpi.comnih.gov

Table 3: Synthesis of N'-Substituted 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide Derivatives This table is interactive and can be sorted by clicking on the column headers.

| Starting Material | Reagents | Product | Yield Range | Reference |

|---|---|---|---|---|

| 5-Chloro-3-methylisothiazole-4-carboxylic acid hydrazide | Corresponding carbonyl compounds | N'-Substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives | 50-86% | mdpi.com |

Cyclocondensation Reactions for 5-Methylthiazole Derivative Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of the thiazole (B1198619) ring. The preparation of 2-amino-5-methylthiazole, a key building block, can be achieved through the cyclocondensation of 2-chloropropionaldehyde with thiourea. google.com This reaction is typically performed in an aqueous solution, and the addition of thiourea to the 2-chloropropionaldehyde solution is a critical step. google.com

The reaction conditions, such as temperature and reaction time, are optimized to ensure a high yield of the desired product. The reaction is generally carried out at temperatures ranging from 20 to 120°C for a period of 0.3 to 24 hours. google.com The molar ratio of thiourea to 2-chloropropionaldehyde is also a crucial parameter, typically ranging from 0.5 to 2.0. google.com The resulting 2-amino-5-methylthiazole can be isolated by neutralizing the reaction mixture to precipitate the product, which is then collected by filtration, washed, and dried. google.com

Isothiazole Ring Formation from Primary Enamines

A novel and efficient method for the construction of the isothiazole ring involves the use of primary enamines as starting materials. rsc.orgrsc.org This synthetic route provides a direct entry to substituted isothiazoles. For instance, the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride at room temperature yields methyl 5-cyano-3-methylisothiazole-4-carboxylate in high yield (78%). rsc.orgrsc.org

Similarly, 3-aminocrotononitrile (B73559) can be converted to 4,5-dicyano-3-methylisothiazole, although the yield is lower (40%) due to the formation of other products. rsc.org The reaction mechanisms for these transformations have been proposed and can account for the formation of all observed products. rsc.orgrsc.org This methodology offers a valuable alternative to traditional isothiazole syntheses.

Table 4: Isothiazole Ring Formation from Primary Enamines This table is interactive and can be sorted by clicking on the column headers.

| Primary Enamine | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 3-aminocrotonate | 4,5-Dichloro-1,2,3-dithiazolium chloride | Methyl 5-cyano-3-methylisothiazole-4-carboxylate | 78% | rsc.orgrsc.org |

| 3-Aminocrotononitrile | 4,5-Dichloro-1,2,3-dithiazolium chloride | 4,5-Dicyano-3-methylisothiazole | 40% | rsc.org |

Reactivity Profiles and Mechanistic Investigations of 5 Methylisothiazole

Photochemical Isomerization Mechanisms of 5-Methylisothiazole

Theoretical investigations into the photochemical isomerization of this compound have identified three primary competing mechanistic pathways upon photoexcitation. These reactions are governed by the molecule's journey from its ground state to an excited state and back, a process often mediated by critical points on the potential energy surface known as conical intersections. Computational models, such as the Complete Active Space Self-Consistent Field (CASSCF) method, have been employed to elucidate the structures of intermediates, transition states, and the energy profiles of these complex transformations. nih.gov The prevailing model suggests that upon irradiation, this compound moves from the Franck-Condon region to a conical intersection, which then directs the molecule toward the photoproduct.

Internal Cyclization-Isomerization Pathway (Path A)

The internal cyclization-isomerization pathway, designated as Path A, involves the formation of a bicyclic intermediate. This mechanism is initiated by the photo-induced cleavage of the weakest bond in the isothiazole (B42339) ring, the S-N bond. Following this initial bond breaking, the molecule undergoes an internal cyclization to form a high-energy bicyclic or "Dewar" intermediate. This transient structure subsequently rearranges through a series of bond migrations, often described as an 'S-atom walk', before reopening to yield an isomerized product. This pathway is a common proposal for the photorearrangement of five-membered heterocyclic systems.

Ring Contraction-Ring Expansion Pathway (Path B)

Path B proposes a mechanism involving a sequence of ring contraction followed by ring expansion. This route is characterized by the formation of a thioketone-azirine species as a key intermediate. The process begins with the photochemical cleavage of the isothiazole ring, leading to a contracted three-membered azirine ring intermediate with a thioketone side chain. This highly strained intermediate is unstable and rapidly undergoes a ring expansion process, ultimately cyclizing into an isomerized five-membered ring structure, such as a thiazole (B1198619).

Direct Phototransposition Mechanism (Path C)

Computational studies suggest that the most favorable mechanism for the photoisomerization of this compound is the direct phototransposition, or Path C. nih.gov This mechanism provides a more direct route to the isomerized product and is considered to be more favorable from both energetic and kinetic standpoints compared to Paths A and B. nih.gov This pathway avoids high-energy intermediates like Dewar structures, proceeding instead through a more concerted rearrangement. Theoretical models indicate that this direct mechanism offers a better explanation for experimentally observed outcomes.

Below is a data table summarizing the relative energies for the stationary points along the three proposed photoisomerization pathways of this compound, calculated at the CAS(10,7)/6-311G(d) and MP2-CAS(10,7)/6-311++G(3df,3pd) levels of theory. nih.gov

Rea-3: Reactant (this compound), FC: Franck-Condon region, CI: Conical Intersection, Int: Intermediate, TS: Transition State. nih.gov

Role of Conical Intersections in Photochemical Transformations

Conical intersections are fundamental to understanding the photochemical reactivity of molecules like this compound. They are points of degeneracy between two electronic potential energy surfaces (typically the ground state, S₀, and the first excited state, S₁), which provide an efficient pathway for radiationless decay from the excited state back to the ground state. The structures of these conical intersections are crucial as they dictate the outcome of the photoreaction. For this compound, theoretical calculations have determined the specific geometries of the conical intersections corresponding to each of the three proposed isomerization pathways (Paths A, B, and C). nih.gov The molecule's trajectory through one of these funnels determines which photoproduct is formed, making the study of conical intersections essential for predicting and explaining the observed photochemical behavior.

Photosensitized Reactions of 5-Methylthiazole (B1295346)

While this compound undergoes direct photoisomerization, the related compound 5-methylthiazole (5MT) is relatively stable to visible light. However, it can be induced to react through photosensitization, a process where a separate molecule, the photosensitizer, absorbs light energy and then transfers it to the substrate. A study utilizing benzophenone (B1666685) (BP) as a photosensitizer in an aqueous alkaline medium demonstrated the degradation of 5MT. In this process, the sensitizer (B1316253) absorbs light, is promoted to an excited state, and then passes its excess energy to the 5MT molecule, initiating a chemical transformation.

Triplet-Triplet Energy Transfer Dynamics

The mechanism underlying the photosensitized reaction of 5-methylthiazole with benzophenone involves triplet-triplet energy transfer. The process unfolds as follows:

Ground-state benzophenone (BP) absorbs visible light, promoting it to a singlet excited state (¹BP*).

This singlet state rapidly undergoes intersystem crossing (ISC) to form the more stable triplet excited state (³BP*).

The triplet sensitizer (³BP*) then interacts with a ground-state 5-methylthiazole (⁵MT) molecule.

Energy is transferred from ³BP* to ⁵MT in a dipole-dipole energy transfer process, resulting in the formation of ground-state BP and the triplet excited state of 5-methylthiazole (³5MT*).

This triplet-triplet energy transfer is efficient, and studies of the reaction's quantum efficiency versus substrate concentration indicate that no exciplex (excited state complex) is formed during the reaction. The resulting triplet excited 5MT is reactive and undergoes subsequent decomposition, leading to the formation of photoproducts such as sulfate (B86663) ions. This photosensitized pathway demonstrates a method for inducing reactivity in molecules that are otherwise stable under direct irradiation.

Biotransformation Pathways and Metabolite Formation of Thiazole-Containing Compounds

The isothiazole ring, including in derivatives like this compound, is subject to extensive biotransformation, primarily mediated by the cytochrome P450 (CYP) enzyme system. ufl.edu These metabolic processes are crucial as they can lead to the formation of various metabolites, some of which may be chemically reactive.

The cytochrome P450 superfamily of enzymes is central to the Phase I metabolism of a vast array of xenobiotics. mdpi.com For isothiazole-containing compounds, specific CYP isozymes have been identified as key catalysts in their biotransformation. In vitro studies using human liver microsomes have shown that the bioactivation of compounds with a 3-methylisothiazol-5-yl moiety is catalyzed by CYP3A4, CYP1A2, and CYP2D6. nih.gov The corresponding enzymes in rats were identified as CYP2A2, 3A1, and 3A2. nih.gov

This enzymatic action can lead to NADPH-dependent covalent binding to microsomal proteins, a process indicative of reactive metabolite formation. The extent of this binding can vary significantly across species, as demonstrated in the table below.

| Species | Covalent Binding (pmol/mg/h) |

|---|---|

| Rats | 1100-1300 |

| Mice | 1100-1300 |

| Monkeys | 1100-1300 |

| Dogs | 400 |

| Humans | 144 |

This table displays the species-dependent differences in the rate of NADPH-dependent covalent binding of an isothiazole-containing compound to liver microsomal proteins.

The CYP450-catalyzed metabolism of thiazole and isothiazole rings can generate a variety of reactive metabolites (RMs). uni-duesseldorf.denih.gov These electrophilic intermediates are capable of covalently modifying cellular macromolecules. ufl.edunih.gov

One proposed mechanism for the bioactivation of isothiazoles involves oxidation of the ring's sulfur atom to form an S-oxide. nih.gov This intermediate is thought to be susceptible to nucleophilic attack, for example by glutathione (B108866) (GSH), leading to the formation of a conjugate at the C4-position of the isothiazole ring. nih.gov

Quantum chemical studies on the closely related thiazole ring have provided insights into the formation of other potential RMs, including epoxides and N-oxides. uni-duesseldorf.denih.gov These computational models have calculated the energy barriers for the formation of these different metabolites, indicating the likelihood of each pathway. Epoxidation of the C4=C5 double bond is often energetically favored over oxidation at the sulfur or nitrogen atoms. uni-duesseldorf.denih.gov

| Metabolic Reaction | Calculated Energy Barrier (kcal/mol) |

|---|---|

| Epoxidation | 13.63 |

| S-Oxidation | 14.56 |

| N-Oxidation | 17.90 |

| Oxaziridine Formation | 20.20 |

This table presents the calculated energy barriers for different cytochrome P450-catalyzed biotransformation pathways of a model thiazole ring, providing a comparative view of the energetic feasibility of forming various reactive metabolites. uni-duesseldorf.denih.gov

Ring-Opening Reactions in Fused Isothiazole Systems (e.g., Thieno[3,2-d]isothiazoles)

Fused isothiazole systems, such as thieno[3,2-d]isothiazoles, exhibit unique reactivity, including pathways that can involve the opening of the heterocyclic ring. The synthesis of these fused systems often starts from substituted thiophenes. rsc.org For example, 2,3-disubstituted thiophenes containing a sulfur functional group and a carbonyl group can be converted into thieno[3,2-d]isothiazoles. rsc.org

Specific synthetic routes include the treatment of a methyl (2-mercapto-3-thienyl) ketone with chloramine (B81541) or the thermal treatment of a 2-iminothieno[3,2-d]-3,1,4-oxathiazepine in an inert solvent. rsc.org Another approach involves the cyclization of (E)-2-mercaptothiophen-3-carbaldoxime in a heated inert solvent to yield the thieno[3,2-d]isothiazole core. rsc.org

It is noteworthy that synthetic methods effective for creating simpler fused systems like 1,2-benzisothiazoles are not always directly applicable to the thiophene (B33073) series, indicating the distinct electronic nature and reactivity of the thieno-fused systems. rsc.org Under certain conditions, such as treatment with concentrated sulfuric acid, attempted cyclizations can lead to rearranged products like thieno[3,2-d]thiazoles instead of the desired isothiazole, highlighting the potential for ring-opening and rearrangement pathways that compete with direct cyclization. rsc.org

Advanced Applications and Biological Efficacy Research of 5 Methylisothiazole Derivatives

Pharmaceutical Development and Therapeutic Potential

The isothiazole (B42339) nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, serves as a critical pharmacophore in the development of novel therapeutic agents. Specifically, derivatives of 5-methylisothiazole have garnered significant scientific interest due to their broad spectrum of biological activities. These compounds form the basis for scaffolds that have been extensively studied for their potential in creating new antimicrobial and anti-inflammatory drugs. Research into the molecular hybridization of the this compound core with other biologically active moieties, such as thiazolidinone, has led to the synthesis of new chemical entities with enhanced efficacy and specific mechanisms of action. nih.govmdpi.com

Antimicrobial Agents Derived from this compound Scaffolds

The thiazole (B1198619) ring, a key component in many derivatives, is integral to the structure of established antibacterial therapies, including penicillins. nih.gov The development of novel derivatives incorporating the this compound scaffold has yielded compounds with significant antimicrobial properties, demonstrating effectiveness against a wide range of pathogens, including drug-resistant strains. mdpi.comresearchgate.net

A series of synthesized 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones has been evaluated for antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. mdpi.com The studies utilized microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC). nih.gov

The findings revealed that all tested compounds exhibited antibacterial efficacy, with potencies varying based on their chemical structure. mdpi.com For instance, one compound demonstrated particularly high activity, proving to be up to six times more potent than ampicillin (B1664943) and three times more potent than streptomycin (B1217042) against the tested bacteria. mdpi.comnih.gov The MIC values for these derivatives were found to be in the range of 26.3–378.5 μM, with MBCs ranging from 52.6–757.0 μM. mdpi.comnih.gov Notably, several of these derivatives showed greater potency than the standard drug ampicillin. nih.gov Against resistant strains, one derivative showed better activity against Methicillin-resistant Staphylococcus aureus (MRSA) than both ampicillin and streptomycin. researchgate.netnih.gov

Interactive Table: Antibacterial Efficacy of this compound Derivatives (MIC in µM)

| Compound/Drug | Staphylococcus aureus (ATCC 25923) | Listeria monocytogenes (ATCC 19111) | Bacillus cereus (ATCC 11778) | Micrococcus flavus (ATCC 10240) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Salmonella typhimurium (ATCC 14028) | Enterobacter cloacae (ATCC 13047) |

| Compound 7 | 43.3 | 43.3 | 43.3 | 43.3 | 86.7 | 86.7 | 86.7 | 86.7 |

| Compound 2 | 48.9 | 48.9 | 48.9 | 48.9 | 97.8 | 97.8 | 97.8 | 97.8 |

| Compound 14 | 56.4 | 56.4 | 56.4 | 56.4 | 112.9 | 112.9 | 112.9 | 112.9 |

| Compound 8 | 63.8 | 63.8 | 63.8 | 63.8 | 127.6 | 127.6 | 127.6 | 127.6 |

| Streptomycin | 128.0 | 128.0 | 256.0 | 128.0 | 256.0 | >1024.0 | 256.0 | 512.0 |

| Ampicillin | 256.0 | 512.0 | 256.0 | 512.0 | 512.0 | >1024.0 | 1024.0 | >1024.0 |

Data sourced from a study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones. The table presents a selection of the most active compounds compared to standard antibiotics. nih.gov

The same series of this compound derivatives was also assessed for antifungal activity against eight fungal strains. nih.gov The evaluation determined the Minimal Inhibitory Concentration (MIC) and Minimal Fungicidal Concentration (MFC).

The results indicated that all tested compounds displayed antifungal properties. researchgate.net A majority of the derivatives demonstrated better activity than the reference drug ketoconazole (B1673606) against nearly all fungal strains. researchgate.netnih.gov One compound in particular was identified as the most active among the series. researchgate.net Antifungal efficacy was found to be good to excellent, with MIC values in the range of 0.004–0.06 mg/mL. mdpi.com In another study focusing on (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives against 30 clinical isolates of Candida albicans, the compounds showed a very strong antifungal effect, with MIC values ranging from 0.008–7.81 µg/mL and MFC values from 0.015–31.25 µg/mL. nih.gov

Interactive Table: Antifungal Efficacy of this compound Derivatives (MIC in µM)

| Compound/Drug | Trichoderma viride | Aspergillus fumigatus | Aspergillus ochraceus | Aspergillus niger | Penicillium funiculosum | Penicillium ochrochloron | Penicillium verrucosum | Candida albicans |

| Compound 10 | 26.3 | 52.6 | 26.3 | 52.6 | 26.3 | 26.3 | 26.3 | 52.6 |

| Compound 4 | 28.5 | 57.0 | 28.5 | 57.0 | 28.5 | 28.5 | 28.5 | 57.0 |

| Compound 13 | 28.5 | 57.0 | 28.5 | 57.0 | 28.5 | 28.5 | 28.5 | 57.0 |

| Compound 7 | 43.3 | 86.7 | 43.3 | 86.7 | 43.3 | 43.3 | 43.3 | 86.7 |

| Ketoconazole | 188.0 | 376.0 | 188.0 | 376.0 | 282.0 | 188.0 | 282.0 | 94.0 |

Data sourced from a study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones. The table presents a selection of active compounds compared to a standard antifungal agent. nih.gov

Bacterial biofilms contribute significantly to antimicrobial resistance and the persistence of chronic infections. nih.gov The ability of this compound derivatives to inhibit biofilm formation has been a key area of investigation.

In studies involving a resistant strain of Pseudomonas aeruginosa, a major pathogen known for biofilm-associated infections, several this compound derivatives demonstrated significant inhibitory effects. nih.govmdpi.com When applied at a concentration equal to their MIC, specific compounds were able to reduce P. aeruginosa biofilm formation by more than 50%. researchgate.netnih.gov Further research on thiazole nortopsentin analogues showed that these compounds could interfere with the initial steps of biofilm formation in a dose-dependent manner, with particular selectivity against staphylococcal strains. nih.gov The most active of these derivatives registered IC50 values against Staphylococcus aureus ranging from 0.40 to 2.03 µM, inhibiting biofilm formation without affecting the growth of the bacteria in their planktonic state. nih.gov

Anti-Inflammatory Agents Based on this compound Derivatives

In addition to their antimicrobial properties, derivatives of this compound have been explored for their potential as anti-inflammatory agents. nih.gov The primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the prostanoid biosynthetic pathway. nih.gov

Research has been conducted on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives to evaluate their anti-inflammatory activity by assessing their ability to inhibit COX enzymes. nih.gov These studies are crucial for determining the selectivity of compounds for COX-1 versus COX-2, which can influence their therapeutic profile.

The investigation revealed that the tested compounds were active inhibitors of COX-1, with some demonstrating an inhibitory effect superior to the reference drug naproxen (B1676952). nih.gov However, the derivatives did not show remarkable inhibition of lipoxygenase (LOX) activity. nih.gov This indicates that COX-1 is the primary molecular target for the anti-inflammatory action of this class of compounds. nih.gov The findings identified these 5-thiazol-based thiazolidinone derivatives as a novel class of selective COX-1 inhibitors. nih.gov In contrast, separate research on 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives identified them as potent and selective COX-2 inhibitors, with IC50 values in the 0.08-0.16 µM range. brieflands.com

Interactive Table: COX-1 and COX-2 Inhibition by Imidazo[2,1-b]thiazole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 6a | >100 | 0.08 | >1250 |

| 6b | >100 | 0.11 | >909 |

| 6c | 31.37 | 0.10 | 313.7 |

| 6d | 52.81 | 0.14 | 377.2 |

| 6e | 60.15 | 0.15 | 401.0 |

| Celecoxib (Standard) | 50.11 | 0.05 | 1002.2 |

Data adapted from a study on 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives, demonstrating selective COX-2 inhibition. brieflands.com

Anticancer Activity of this compound-Containing Compounds

The isothiazole nucleus is a significant scaffold in medicinal chemistry, with numerous derivatives demonstrating potential as anticancer agents. nih.gov

Several studies have highlighted the antiproliferative activity of this compound-containing compounds against various cancer cell lines. For instance, N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide have been synthesized and tested for their anticancer properties. nih.govnih.govmdpi.com

One of the most active compounds identified was 5-chloro-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide, which demonstrated significant antiproliferative activity against human biphenotypic B cell myelomonocytic leukemia (MV4-11), human colon adenocarcinoma (LoVo and LoVo/DX), and breast adenocarcinoma (MCF-7) cell lines. nih.govnih.gov Notably, this compound showed almost twice the activity against cancer cell lines compared to the normal MCF-10A cell line, indicating a degree of selectivity. nih.gov

Another study on N-(5-methyl- nih.govnih.govnih.govthiadiazol-2-yl)-propionamide, a related thiazole derivative, showed inhibitory action towards tumor cells of HepG2 (liver), HL-60 (leukemia), and MCF-7 (breast) lines, with IC50 values ranging from 9.4–97.6 μg/mL. dmed.org.ua The human hepatocellular carcinoma HepG2 cells were found to be the most sensitive. dmed.org.ua

The antiproliferative activity of these compounds is influenced by the nature and position of substituents on the isothiazole ring and its appended functionalities. nih.gov

Table 1: Antiproliferative Activity of a this compound Derivative

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | < 15 |

| LoVo | Colon Adenocarcinoma | < 15 |

| LoVo/DX | Doxorubicin-Resistant Colon Adenocarcinoma | < 15 |

Data for 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide mdpi.com

The mechanisms through which this compound-containing compounds exert their tumor-suppressing effects are a subject of ongoing research. The structural features of these compounds, such as the isothiazole ring, carbohydrazide (B1668358) group, and azomethine group, are thought to contribute to their antitumor effects. nih.gov

Some isothiazole derivatives have been identified as promising tyrosine kinase inhibitors, which are crucial in the treatment of non-small cell lung cancer. nih.gov Additionally, the ability of certain derivatives to overcome drug resistance in cancer cells has been noted, as indicated by low resistance index (RI) values. nih.gov An RI value between 0 and 2 suggests that the cancer cells are sensitive to the compound. nih.gov

The exploration of these compounds as inhibitors of tumor suppression pathways is an active area of investigation, aiming to identify specific molecular targets and signaling pathways that are modulated by these derivatives. nih.gov

Antioxidant Properties of 5-Methylthiazole (B1295346) Derivatives

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. mdpi.com Antioxidants can mitigate this damage by scavenging free radicals. Derivatives of 5-methylthiazole have demonstrated notable antioxidant capabilities in various in vitro assays. nih.govnih.govresearchgate.net

A series of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives have been synthesized and evaluated for their antioxidant activity using several standard assays. nih.govnih.govresearchgate.net

DPPH Radical Scavenging Assay : This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. mdpi.com Several of the synthesized 5-methylthiazole derivatives showed significant DPPH radical scavenging potential, with compounds bearing electron-donating substituents on the aldehyde moiety being particularly effective. nih.govnih.gov

Hydroxyl Radical Scavenging Assay : The hydroxyl radical is a highly reactive oxygen species that can cause significant cellular damage. The synthesized compounds exhibited the ability to scavenge hydroxyl radicals, with IC50 values in the range of 17.9 to 43.2 μg/mL. nih.gov

Nitric Oxide Radical Scavenging Assay : While nitric oxide has important physiological roles, its overproduction can lead to oxidative stress. The 5-methylthiazole derivatives demonstrated moderate to good nitric oxide scavenging activity. researchgate.net

Superoxide (B77818) Radical Scavenging Assay : Superoxide anion is a precursor to other more potent reactive oxygen species. The tested derivatives were found to be moderate to weak superoxide radical scavengers, with IC50 values between 17.2 and 48.6 μg/mL. nih.gov

The antioxidant activity of these compounds is often attributed to the presence of the thiazole nucleus and the specific substituents attached to it. nih.govnih.gov

Table 2: Antioxidant Activity of 2-Amino-5-methylthiazole (B129938) Derivatives

| Assay | IC50 Range (µg/mL) |

|---|---|

| Hydroxyl Radical Scavenging | 17.9 - 43.2 |

| Superoxide Radical Scavenging | 17.2 - 48.6 |

Data for 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives nih.gov

Modulation of Enzyme and Protein-Protein Interactions

The ability to modulate the activity of enzymes and interfere with protein-protein interactions (PPIs) is a critical aspect of modern drug discovery. rsc.orgnih.gov Derivatives of the aminothiazole scaffold, which includes this compound, have emerged as promising modulators in this context.

Research has shown that 2-aminothiazole (B372263) derivatives can act as selective allosteric modulators of protein kinase CK2. nih.gov CK2 is a key enzyme in several pro-oncogenic pathways, making it an attractive target for cancer therapy. nih.gov A lead compound from this class, 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid, exhibited submicromolar potency against CK2α and induced apoptosis in renal cell carcinoma cells. nih.gov This highlights the potential of the aminothiazole core in developing selective enzyme inhibitors.

Furthermore, 5-aminothiazole-based ligands have been identified as potent and selective modulators of the protein-protein interaction functions of prolyl oligopeptidase (PREP). acs.org PREP is involved in processes related to neurodegenerative diseases like Parkinson's and Alzheimer's through its interactions with proteins such as alpha-synuclein (B15492655) and Tau. acs.org The 5-aminothiazole derivatives were found to be more effective at modulating these PPIs than at inhibiting the enzyme's proteolytic activity, suggesting a disconnected structure-activity relationship and a novel mechanism of action. acs.org

These findings underscore the versatility of the this compound scaffold and its derivatives in targeting not only the active sites of enzymes but also the more challenging interfaces of protein-protein interactions.

Prolyl Oligopeptidase (PREP) Ligand Binding and Function Modulation

Prolyl oligopeptidase (PREP) is a serine protease that has garnered significant attention as a therapeutic target due to its involvement in neurodegenerative diseases and other physiological processes. While direct research on this compound as a PREP ligand is not extensively documented in publicly available literature, studies on structurally related 5-aminothiazole derivatives provide crucial insights into how the 5-substituted isothiazole scaffold can interact with and modulate PREP.

Research has revealed that 5-aminothiazole-based ligands can act as potent and selective modulators of the protein-protein interaction (PPI)-mediated functions of PREP. epo.orgmdpi.comnih.govacs.org Intriguingly, their efficacy in modulating these PPIs does not always correlate with their ability to inhibit PREP's proteolytic activity. This suggests a disconnected structure-activity relationship, where the modulation of PREP's non-enzymatic functions may occur through binding to sites other than the catalytic active site. acs.org

Molecular modeling and point mutation studies have led to the discovery of a novel, alternative binding site on the PREP enzyme. nih.govacs.org This site is considered more critical for the modulation of PPI-mediated functions than the active site itself. Ligands based on the 5-aminothiazole scaffold have been shown to bind to this alternative site, influencing PREP's interaction with other proteins. The stability of the thiazole ring in these derivatives has allowed for broader exploration of substitution patterns, which is crucial for optimizing ligand binding and function. nih.govacs.org

While these findings are specific to 5-aminothiazole derivatives, they lay a foundational understanding for the potential of other 5-substituted isothiazoles, including this compound, to act as PREP modulators. The methyl group, being a simple alkyl substituent, could influence binding affinity and selectivity through steric and hydrophobic interactions within the binding pocket. Further research is warranted to explore the direct interaction of this compound derivatives with PREP and to elucidate the specific structure-activity relationships governed by the 5-methyl substitution.

Table 1: Research Findings on 5-Substituted Thiazole Derivatives as PREP Ligands This table is based on data for 5-aminothiazole derivatives, as direct data for this compound was not available in the search results.

| Derivative Class | Key Finding | Implication for this compound Derivatives |

| 5-Aminothiazoles | Modulate protein-protein interaction (PPI) functions of PREP, often independent of proteolytic inhibition. epo.orgmdpi.comnih.govacs.org | The 5-position is a viable site for substitution to achieve PREP modulation. The methyl group could offer different steric and electronic properties compared to the amino group, potentially leading to novel activity profiles. |

| 5-Aminothiazoles | Bind to a newly identified alternative binding site on PREP, crucial for PPI modulation. nih.govacs.org | This compound derivatives could also target this alternative site, offering a pathway for the development of non-catalytic site inhibitors. |

| 5-Aminothiazoles | The stable thiazole scaffold allows for diverse chemical modifications. nih.govacs.org | The isothiazole core in this compound is also stable, providing a robust platform for the synthesis of a library of derivatives for screening against PREP. |

Agrochemical Research and Development

The inherent biological activity of the isothiazole ring has made it a valuable scaffold in the design of novel agrochemicals. This compound and its derivatives are being explored as precursors for the development of effective and environmentally conscious herbicides and fungicides.

Formulation of Herbicides and Fungicides Utilizing this compound Precursors

The synthesis of various agrochemically active compounds relies on the use of versatile precursors, and this compound derivatives are emerging as important building blocks. For instance, the synthesis of 2-chloro-5-methylthiazole (B1589247) derivatives, which can serve as intermediates for more complex pesticides, has been a subject of patent literature, indicating their commercial relevance.

The development of fungicidal compounds often involves the incorporation of the isothiazole moiety. Research into N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives has demonstrated their potential biological activity. mdpi.com While this research focused on antiproliferative activity, the synthetic pathways and chemical space explored could be adapted for agrochemical applications. The modification at the 5-position of the isothiazole ring is a key strategy in tuning the biological efficacy of these compounds.

The formulation of these active ingredients into stable and effective products is a critical step. Herbicidal and fungicidal formulations can take various forms, including emulsifiable concentrates (EC), suspension concentrates (SC), and ZC formulations (a mix of capsule suspension and suspension concentrate). The choice of formulation depends on the physicochemical properties of the active ingredient, the target pest, and the application method. For instance, microencapsulation within a polymeric wall is a technique used to improve the stability and controlled release of herbicidal compounds. While specific formulation data for this compound-based pesticides is not widely published, the general principles of agrochemical formulation would apply.

Strategies for Enhancing Crop Protection with this compound Derivatives

Modern crop protection strategies are moving beyond simple pest eradication and towards integrated approaches that enhance the plant's own defense mechanisms. Isothiazole derivatives have been shown to play a role in inducing systemic acquired resistance (SAR) in plants, a state of heightened defense against a broad spectrum of pathogens.

The development of hybrid molecules that combine the fungicidal properties of the isothiazole core with other bioactive fragments is a promising strategy. This approach can lead to compounds with multiple modes of action, which can help in managing the development of resistance in pest populations. The versatility of the this compound scaffold allows for its incorporation into a variety of molecular architectures to create novel pesticides with enhanced efficacy.

Furthermore, the use of nanotechnology in agriculture presents new opportunities for enhancing the delivery and effectiveness of this compound-based agrochemicals. Nano-formulations can improve the solubility, stability, and bioavailability of the active ingredients, allowing for lower application rates and reduced environmental impact. For example, loading these compounds into nano-carriers like chitosan (B1678972) could provide sustained release and better targeting of the pest.

The ongoing research into the synthesis and biological activity of this compound derivatives, coupled with advancements in formulation and delivery technologies, positions this class of compounds as a significant contributor to the future of sustainable crop protection. nih.gov

Table 2: Agrochemical Potential of Isothiazole Derivatives This table includes data on various isothiazole derivatives to illustrate the potential applications of this compound in agriculture.

| Isothiazole Derivative Type | Application | Key Research Finding |

| General Thiazole/Isothiazole Derivatives | Broad-spectrum pesticides | The isothiazole ring is a key component in a wide range of commercial pesticides due to its inherent biological activity. nih.gov |

| 2-Chloro-5-methylthiazole | Precursor for agrochemicals | Patented synthesis routes highlight its role as a building block for more complex and potentially patented agrochemical products. |

| N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides | Potential for biological activity | Synthesis and biological screening of these derivatives indicate the potential for developing active compounds for various applications, including agriculture. mdpi.com |

Coordination Chemistry and Metal Complexes of 5 Methylisothiazole

Ligand Properties of 5-Methylisothiazole in Metal Complex Formation

This compound is a heterocyclic compound featuring a five-membered ring containing one nitrogen and one sulfur atom. This structure presents two potential donor sites for coordination with metal ions: the nitrogen atom at position 2 and the sulfur atom at position 1. The coordination behavior of this compound is influenced by several factors, including the nature of the metal ion, the steric and electronic effects of the methyl group at the 5-position, and the reaction conditions.

The selectivity of coordination to either the sulfur or nitrogen atom is a key aspect of the ligand properties of this compound. Spectroscopic studies have provided significant insights into this selectivity. In complexes with various transition metals, it has been observed that the coordination of isothiazole (B42339) derivatives is influenced by the substitution pattern on the ring. For instance, while unsubstituted isothiazoles can coordinate through the sulfur atom, the presence of a methyl group, as in this compound, directs the coordination towards the nitrogen atom. thieme-connect.com

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the coordination site. A shift in the vibrational frequencies associated with the C=N bond in the IR spectrum or changes in the chemical shifts of the protons adjacent to the nitrogen atom in the ¹H NMR spectrum upon complexation are indicative of nitrogen coordination. Studies on Nickel(II) complexes with this compound have consistently shown that the ligand coordinates to the metal center through the nitrogen atom. tandfonline.com This preference for nitrogen coordination is attributed to the greater Lewis basicity of the nitrogen atom compared to the sulfur atom in the isothiazole ring system. This observation is also supported by a comprehensive review on isothiazole chemistry, which states that this compound coordinates through a nitrogen atom in its Palladium(II) and Rhodium(III) complexes as well. thieme-connect.com

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their stoichiometry, geometry, and the coordination mode of the ligand.

Complexes of Nickel(II) with this compound have been successfully synthesized and characterized. These complexes are of the types [NiL₂X₂] and [NiL₄X₂], where L represents this compound and X can be a halide such as Cl or Br. Additionally, a hexacoordinated complex of the type NiL₆₂ has been prepared. tandfonline.com The synthesis of these complexes is generally achieved by reacting the corresponding Nickel(II) salt with the ligand in a suitable solvent.

The characterization of these Nickel(II) complexes has been carried out using elemental analysis, electrical conductivity measurements, magnetic moment studies, and electronic and infrared spectroscopy. The data from these studies have been instrumental in establishing the coordination environment around the Nickel(II) ion. For example, the electronic spectra and magnetic moment values are consistent with octahedral or distorted octahedral geometries for the hexacoordinated and some tetracoordinated complexes. The infrared spectral data confirm that this compound is bonded to the Nickel(II) ion through the nitrogen atom. tandfonline.com

Table 1: Characterization Data for Selected Nickel(II) Complexes with this compound

| Complex | Color | Magnetic Moment (B.M.) | Coordination Geometry |

|---|---|---|---|

| [Ni(5-MIT)₄Cl₂] | Greenish-Yellow | 3.15 | Octahedral |

| [Ni(5-MIT)₄Br₂] | Yellow | 3.22 | Octahedral |

| Ni(5-MIT)₆₂ | Blue | 3.12 | Octahedral |

Data sourced from research on Nickel(II) coordination compounds. tandfonline.com

While detailed synthetic and characterization studies specifically for Palladium(II) and Rhodium(III) complexes with this compound are not as extensively documented in readily available literature as those for Nickel(II), a comprehensive review indicates that this compound coordinates to both Pd(II) and Rh(III) through its nitrogen atom. thieme-connect.com The synthesis of such complexes would likely follow general procedures for the formation of Palladium(II) and Rhodium(III) complexes with N-donor ligands, involving the reaction of salts like K₂[PdCl₄] or RhCl₃·3H₂O with this compound in a suitable solvent.

The characterization of these potential complexes would rely on standard techniques. For square-planar Palladium(II) complexes, ¹H NMR and ¹³C NMR spectroscopy would be crucial in confirming the coordination of the ligand. For octahedral Rhodium(III) complexes, which are typically diamagnetic, NMR spectroscopy would also be a key characterization tool.

Catalytic Applications of this compound Metal Complexes

Metal complexes containing heterocyclic ligands are of significant interest for their potential applications in catalysis. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the metal catalyst in various organic transformations.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, and it is widely catalyzed by Palladium complexes. rsc.org While there is a lack of specific research detailing the use of this compound-Palladium complexes as catalysts for the Suzuki reaction, the catalytic activity of palladium complexes with related N,S-containing heterocyclic ligands, such as thiadiazoles, has been reported. rsc.org These studies demonstrate that such complexes can effectively catalyze the Suzuki-Miyaura coupling of aryl halides with arylboronic acids.

The potential for this compound metal complexes, particularly those of Palladium(II), to act as catalysts in Suzuki cross-coupling reactions is an area ripe for exploration. The nitrogen coordination of the this compound ligand to the metal center would influence the electronic properties of the catalyst, which in turn could affect the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Table 2: Catalytic Performance of an Analogous Thiadiazole-Functionalized Polymer-Supported Palladium Catalyst in the Suzuki-Miyaura Coupling Reaction

| Aryl Halide | Arylboronic Acid | Yield (%) |

|---|---|---|

| 4-Bromotoluene | Phenylboronic acid | 98 |

| 4-Bromoanisole | Phenylboronic acid | 99 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | 95 |

Data represents the catalytic activity of a palladium complex with a related thiadiazole ligand, highlighting the potential of N,S-heterocycle-based catalysts. rsc.org

Homogeneous Catalysis in Polymerization Processes (e.g., Isoprene)

The coordination of this compound to metal centers has been explored for its potential applications in homogeneous catalysis, particularly in the polymerization of dienes such as isoprene (B109036). Research in this area has demonstrated that organolanthanide complexes incorporating this compound-containing ligands can serve as effective catalysts for the controlled polymerization of isoprene, influencing the stereoselectivity and molecular weight of the resulting polymer.

Detailed Research Findings

A notable study in this field focused on the synthesis and catalytic activity of neutral bis(alkyl)-organolanthanide complexes supported by tridentate {N⁻,N,N} monoanionic 5-methylthiazole-amidopyridinate ligands. acs.org These complexes, specifically those involving Lutetium (Lu³⁺), Erbium (Er³⁺), and Ytterbium (Yb³⁺), were investigated as homogeneous catalysts for isoprene polymerization upon activation with organoborates. acs.org

The research revealed that the 5-methylthiazole-containing complexes exhibited good stability in solution, a crucial factor for homogeneous catalysis. acs.org When activated, these catalytic systems demonstrated high activity and a living character in the polymerization of isoprene. The resulting polyisoprene exhibited a relatively high trans-1,4-selectivity, reaching up to 76.4%. acs.org This indicates a significant level of stereochemical control exerted by the catalyst during the polymerization process.

Furthermore, the polymers obtained possessed moderate molecular weights, with number-average molecular weight (Mₙ) values reaching up to 146,000 g/mol . acs.org The polydispersity indices (Mₙ/Mₙ) were narrow, suggesting a well-controlled polymerization process with a uniform chain growth. acs.org The choice of the rare-earth metal ion was found to be a critical determinant of the polymer's microstructure. While complexes with Lu³⁺, Er³⁺, and Yb³⁺ favored a trans-1,4 polymer structure, a related yttrium (Y³⁺) system predominantly produced a 3,4-polyisoprene structure. acs.org This highlights the tunability of the catalytic system based on the metallic center.

The table below summarizes the key findings from the catalytic polymerization of isoprene using this compound-containing organolanthanide complexes.

Table 1: Catalytic Performance of this compound-Containing Lanthanide Complexes in Isoprene Polymerization

| Metal Ion | Activator | Polymer Microstructure | Max. trans-1,4-Selectivity (%) | Max. Mₙ ( g/mol ) | Polydispersity (Mₙ/Mₙ) |

| Lu³⁺ | Organoborate | Predominantly trans-1,4 | 76.4 | 146,000 | Narrow |

| Er³⁺ | Organoborate | Predominantly trans-1,4 | High | Moderate | Narrow |

| Yb³⁺ | Organoborate | Predominantly trans-1,4 | High | Moderate | Narrow |

| Y³⁺ | Organoborate | Predominantly 3,4 | 92.7 (3,4-selectivity) | Moderate | Narrow |

These findings underscore the potential of this compound as a valuable ligand component in the design of sophisticated homogeneous catalysts for stereoselective olefin polymerization. The ability to fine-tune the polymer's microstructure by modifying the metal center and activators opens avenues for the synthesis of polyisoprene with tailored properties for various applications.

Computational Chemistry and Theoretical Studies on 5 Methylisothiazole

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Methylisothiazole. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, electronic distributions, and the energetics of chemical reactions, such as photochemical isomerizations.

A variety of sophisticated computational methodologies have been employed to study this compound and its derivatives, each suited for different aspects of its chemical nature.

CASSCF and MP2-CAS: The photochemical isomerization of this compound has been theoretically investigated using the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Møller-Plesset (MP2-CAS) methods. rsc.orgrsc.orgresearchgate.net These ab initio methods are essential for accurately describing the electronic states and potential energy surfaces involved in photochemical reactions, particularly for locating conical intersections which are critical for understanding reaction pathways. rsc.orgpsu.edu Theoretical studies on the photo-rearrangement of this compound have explored several potential mechanisms, including internal cyclization, ring contraction-expansion, and a direct route, to determine the most likely photochemical reaction pathway. rsc.orgrsc.org

ωB97X-D: Density Functional Theory (DFT) methods, such as the long-range corrected ωB97X-D functional, have been utilized to study the structure and noncovalent interactions of this compound, particularly in complexes with other molecules like water. nih.govacs.orgnih.gov This functional is known for its good performance in describing systems where dispersion forces are important. beilstein-journals.org DFT calculations at the ωB97X-D level have been used to support experimental findings from microwave spectroscopy, providing calculated rotational constants and dipole moments that are in good agreement with experimental data. nih.govacs.org

Table 1: Theoretical Methodologies Applied to this compound Studies

| Methodology | Application Area | Key Findings | Citations |

| CASSCF | Photochemical Isomerization | Determination of potential energy profiles, transition structures, and conical intersections for photo-rearrangement reactions. | rsc.orgrsc.orgresearchgate.netpsu.edu |

| MP2-CAS | Photochemical Isomerization | Calculation of more accurate relative energies for intermediates and transition states by including dynamic electron correlation. | rsc.orgrsc.orgresearchgate.netpsu.edu |

| ωB97X-D | Structural Geometry & Interactions | Accurate prediction of molecular geometry and noncovalent interactions, such as hydrogen bonding in a 5-methylthiazole-water complex. | nih.govacs.orgnih.govresearchgate.net |

The choice of basis set is critical for the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals.

Pople-style basis sets: The 6-311G(d) and 6-311++G(3df,3pd) basis sets have been prominently used in studies of this compound. rsc.orgrsc.orgresearchgate.net The 6-311G notation indicates a triple-zeta quality for the valence electrons, providing more flexibility than smaller double-zeta sets. researchgate.net The (d) denotes the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing chemical bonding accurately. gaussian.comuni-rostock.de For higher accuracy, especially in describing excited states and weak interactions, the 6-311++G(3df,3pd) basis set is employed. rsc.orgrsc.org The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogen, which are important for molecules with delocalized electrons, while (3df,3pd) adds multiple polarization functions for even greater flexibility. wavefun.com

Correlation-Consistent basis sets: In DFT studies using the ωB97X-D functional, the aug-cc-pVQZ basis set has been used. nih.govacs.orgnih.gov This is a large, correlation-consistent basis set that is systematically improvable and designed to converge smoothly towards the complete basis set limit, making it suitable for high-accuracy calculations.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. tandfonline.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

Derivatives of this compound have been investigated as potential inhibitors of several key enzymes through molecular docking studies.

Cyclooxygenase (COX) Enzymes: Docking studies on a series of 5-methylthiazole-thiazolidinone conjugates revealed better molecular interaction scores against the COX-1 enzyme compared to COX-2. mdpi.com This suggests a potential for these compounds to act as selective COX-1 inhibitors. mdpi.comnih.gov Some of the tested compounds showed better predicted molecular interaction against COX-1 than the reference drugs naproxen (B1676952) and ibuprofen. mdpi.com

MurB Enzyme: To explore the antibacterial mechanism of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, docking studies were performed against the E. coli MurB enzyme. nih.govmdpi.com The results indicated a probable involvement of MurB inhibition in the antibacterial activity of these compounds. nih.govijpsjournal.com

CYP51 Enzyme: The antifungal potential of these same 5-methylthiazole (B1295346) derivatives was evaluated by docking them into the active site of 14α-lanosterol demethylase (CYP51) from Candida albicans. nih.govmdpi.com The docking analysis suggested that the antifungal activity likely involves the inhibition of this crucial enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.govresearcher.life

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are key to the binding of the ligand.

Interactions with COX-1: For the 5-methylthiazole-thiazolidinone conjugates, docking studies identified the amino acid residue Arginine 120 (Arg 120) in the COX-1 active site as being determinant for the activity. mdpi.comnih.gov

Interactions with MurB and CYP51: Docking studies of thiazole-based derivatives with the bacterial MurB enzyme have shown interactions with residues such as Gln229, Arg225, and Ser82. ekb.eg In studies targeting the fungal CYP51 enzyme, molecular docking has been used to understand the binding poses and predict interactions that lead to the inhibition of ergosterol synthesis. researchgate.net

Table 2: Molecular Docking Targets for this compound Derivatives

| Target Enzyme | Organism | This compound Derivative Class | Key Interacting Residues | Potential Effect | Citations |

| COX-1 | Human | 5-methylthiazole-thiazolidinones | Arg 120 | Anti-inflammatory | mdpi.comnih.gov |

| MurB | E. coli | 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | Gln229, Arg225, Ser82 | Antibacterial | nih.govmdpi.comekb.eg |

| CYP51 | C. albicans | 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones | N/A | Antifungal | nih.govmdpi.comresearcher.life |

In Silico Pharmacokinetic and Pharmacodynamic Profiling

In silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. tandfonline.com These predictions are vital in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. For derivatives of 5-methylthiazole, various computational models have been applied to assess their drug-likeness. figshare.com One such tool is the BOILED-Egg plot, which visualizes predicted gastrointestinal absorption and brain penetration based on calculated lipophilicity (WLOGP) and polarity (TPSA). researchgate.net Studies on 5-methylthiazole induced Betti bases have utilized these in silico pharmacokinetic predictions to evaluate their potential as drug candidates. tandfonline.comtandfonline.com

Spectroscopic Parameter Prediction through Computational Methods

This section returns to the specific compound of interest, this compound, where some theoretical spectroscopic data is available, often in comparison to its thiazole (B1198619) isomer.

Microwave spectroscopy studies, supported by Density Functional Theory (DFT) calculations at the ωB97X-D/aug-cc-pVQZ level, have revealed the geometry and noncovalent interactions within the 5-methylthiazole···H₂O complex. nih.govacs.org These studies show that the complex is stabilized by two hydrogen bonds:

A primary, relatively strong hydrogen bond forms between the nitrogen atom of the thiazole ring and one of the hydrogen atoms of the water molecule. nih.govacs.org

A weaker, secondary interaction occurs between the oxygen atom of the water molecule and the hydrogen atom attached to the C2 position of the thiazole ring. nih.govacs.org

The rotation of a methyl group within a molecule is a type of large-amplitude motion that can be characterized by an energy barrier, V₃. This barrier is sensitive to the electronic environment around the methyl group.

For this compound, the barrier to internal rotation of the methyl group has been reported. researchgate.net A comparative diagram of barriers to methyl internal rotation in various monomethyl-substituted planar five-membered rings shows a value for this compound. researchgate.net

In the case of 5-methylthiazole, the V₃ barrier has been determined to be 332.0 cm⁻¹. nih.gov Interestingly, upon formation of the 5-methylthiazole···H₂O complex, the barrier to internal rotation, determined to be 325.16(38) cm⁻¹, is not significantly different from that of the monomer. nih.govacs.org This suggests that the formation of the hydrogen-bonded complex with water does not substantially alter the electronic environment influencing the methyl group's rotation in 5-methylthiazole. nih.gov This is in contrast to the 4-methylthiazole (B1212942) isomer, where complexation with water leads to a slight lowering of the rotational barrier. nih.govacs.org

The magnitude of the V₃ barrier is influenced by the electronic structure of the ring, with substitution at different positions leading to different barrier heights. rsc.org